![molecular formula C16H12FN3O2S B2441747 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide CAS No. 392244-69-8](/img/structure/B2441747.png)
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
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Overview
Description
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide, also known as FPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPTA is a member of the thiadiazole family of compounds, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Anti-Breast Cancer Activity
The synthesized compound has shown promise as an anti-breast cancer agent. Molecular docking studies revealed that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. ERα plays a crucial role in breast cancer progression, making this finding significant for potential therapeutic interventions .
Antimicrobial Properties
Pyrazoles and their derivatives are known for their antimicrobial activity. While further research is needed, this compound could contribute to combating bacterial and fungal infections .
Anti-Inflammatory Potential
Inflammation is a key factor in various diseases. Pyrazoles have demonstrated anti-inflammatory effects, and this compound might be explored for its ability to modulate inflammatory pathways .
Antioxidant Function
Antioxidants protect cells from oxidative stress. Although specific data on this compound’s antioxidant properties are scarce, its structural features suggest potential antioxidant activity .
Cytotoxicity and Anti-Tumor Effects
Pyrazoles have been investigated for their cytotoxicity against cancer cells. This compound could be studied further to assess its impact on tumor growth and cell viability .
Analgesic Properties
While not extensively explored, pyrazoles have been associated with analgesic effects. Investigating this compound’s pain-relieving potential could yield interesting results .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide may also interact with various biological targets.
Mode of Action
The specific interactions and resulting changes would depend on the nature of the targets .
Biochemical Pathways
Similar compounds have been found to disrupt processes related to dna replication , suggesting that N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide may also influence DNA-related pathways and their downstream effects.
Result of Action
Similar compounds have demonstrated antiviral activities , suggesting that N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide may also have potential therapeutic applications.
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFHLRWVIJMDEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
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